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Compound of Interest

Compound Name:
2-Amino-4-morpholinobutanoic

acid

CAS No.: 854893-19-9

Cat. No.: B600902

Get Quote

Executive Summary
The incorporation of morpholine-containing unnatural amino acids (UAAs) represents a high-

impact strategy in modern medicinal chemistry, particularly for peptidomimetic drug design. By

replacing native residues (such as proline) with morpholine-based scaffolds, researchers can

simultaneously modulate conformational entropy, metabolic stability, and physicochemical

properties (solubility, pKa).

This guide provides a technical deep-dive into the design, synthesis, and application of

morpholine-3-carboxylic acid (Mor) and its derivatives. It is designed for medicinal chemists

and peptide scientists seeking to overcome the "peptide developability gap"—the chasm

between potent peptide hits and stable, bioavailable drug candidates.

Part 1: The Medicinal Chemistry of Morpholine
UAAs
Why Morpholine? The "Privileged" Scaffold
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Morpholine (tetrahydro-1,4-oxazine) is a heterocycle found in numerous approved drugs (e.g.,

Linezolid, Gefitinib). When integrated into an amino acid backbone, it offers distinct advantages

over standard proteinogenic amino acids.

Property Effect on Drug Candidate Mechanism

Conformational Restriction Increased Potency

Acts as a Proline Surrogate,

locking the peptide backbone

into specific secondary

structures (e.g.,

-turns), reducing the entropic

penalty of binding.

pKa Modulation Improved Bioavailability

The morpholine nitrogen has a

pKa of ~8.3. In a peptide bond,

it loses basicity, but as a free

amine or in specific side-chain

configurations, it can fine-tune

ionization states to improve

membrane permeability.

Solubility Enhanced Formulation

The ether oxygen acts as a

hydrogen bond acceptor,

significantly increasing

aqueous solubility compared to

carbocyclic analogs (like

cyclohexane).

Metabolic Stability Extended Half-life

The ether linkage is resistant

to oxidative metabolism

(CYP450) compared to purely

aliphatic chains, protecting the

peptide backbone from

proteolytic cleavage.

Structural Isosterism
Morpholine-3-carboxylic acid is often deployed as a bioisostere of Proline.
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Proline: Rigid pyrrolidine ring; purely hydrophobic.

Morpholine-3-COOH: Rigid morpholine ring; contains an ether oxygen at position 4 (relative

to the acid).

Impact: The oxygen atom introduces polarity and H-bond accepting capability without

breaking the rigid cycle, allowing for specific interactions with solvent or receptor side

chains (e.g., Ser/Thr hydroxyls) that Proline cannot achieve.

Part 2: Strategic Synthesis of Fmoc-Morpholine-3-
Carboxylic Acid
The synthesis of enantiopure Fmoc-morpholine-3-carboxylic acid is a critical workflow. The

most robust route utilizes Serine Methyl Ester and Dimethoxyacetaldehyde as chiral pool

starting materials.

Synthetic Pathway Visualization
The following diagram outlines the 5-step "self-validating" synthetic route.

L-Serine Methyl Ester
(Chiral Pool)

Reductive Amination
(Dimethoxyacetaldehyde)

NaBH3CN, MeOH N-Alkylated Intermediate Acid-Catalyzed Cyclization
(TFA/TsOH)

-MeOH Dehydro-Morpholine Hydrogenation
(Pd/C, H2)

Stereoselective Morpholine-3-COOH Ester Fmoc Protection
(Fmoc-OSu) Ester Hydrolysis Fmoc-Morpholine-3-COOH

(Ready for SPPS)

Click to download full resolution via product page

Figure 1: Stereoselective synthesis of Fmoc-morpholine-3-carboxylic acid starting from L-

Serine.

Part 3: Drug Design Case Studies
BACE-1 Inhibitors (Alzheimer's Disease)
Challenge: BACE-1 (Beta-secretase 1) is a key enzyme in amyloid-beta generation.[1][2]

Inhibitors must cross the Blood-Brain Barrier (BBB) and bind to the catalytic aspartic acid dyad

(Asp32/Asp228). Morpholine Solution:
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Researchers utilized morpholine-containing peptidomimetics to position an amidine group

correctly against the catalytic dyad.[3]

Mechanism: The morpholine ring acts as a scaffold that rigidly orients the amidine nitrogens

to form H-bonds with Asp32/Asp228.[3]

Outcome: Compounds like Elenbecestat analogs utilize similar heterocyclic cores. The

morpholine oxygen also forms a critical H-bond with Thr72 or Arg235, enhancing potency

(IC50 values < 20 nM) while maintaining the lipophilicity required for BBB penetration.

VLA-4 Antagonists (Inflammation/Autoimmune)
Challenge: VLA-4 (Integrin

) mediates leukocyte adhesion. Peptide antagonists often suffer from rapid clearance.
Morpholine Solution:

Morpholine-3-carboxylic acid was introduced as a Proline surrogate in the cyclic peptide

sequence.

Mechanism: It constrained the peptide into a bioactive turn conformation similar to the native

ligand but with higher polarity.

Outcome: Improved plasma stability and oral bioavailability in rodent models. The

morpholine-containing analogs maintained nanomolar affinity (IC50 ~ 0.5 nM) while

improving the pharmacokinetic profile compared to the parent cyclic peptide.

Part 4: Experimental Protocols
Protocol: Synthesis of (S)-Fmoc-Morpholine-3-
Carboxylic Acid
Objective: Produce SPPS-ready building block from L-Serine methyl ester.

Reagents:

L-Serine methyl ester hydrochloride
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Dimethoxyacetaldehyde (60% wt in water)

Sodium cyanoborohydride (NaBH3CN)

Trifluoroacetic acid (TFA)

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

Step-by-Step Methodology:

Reductive Amination:

Dissolve L-Serine methyl ester HCl (10 mmol) in MeOH (50 mL).

Add dimethoxyacetaldehyde (12 mmol) and stir for 30 min.

Add NaBH3CN (15 mmol) portion-wise at 0°C. Stir overnight at RT.

Validation: TLC should show consumption of serine ester.

Cyclization:

Treat the crude secondary amine with neat TFA (20 mL) for 2 hours at RT to induce acetal

hydrolysis and cyclization.

Evaporate TFA. The intermediate is an unsaturated dehydro-morpholine.

Hydrogenation (Stereocontrol):

Dissolve residue in MeOH. Add 10% Pd/C (10 wt%).

Hydrogenate at 1 atm H2 for 12 hours.

Note: The chiral center at C3 (from Serine) directs the reduction, typically yielding the cis-

2,3-substituted system if substituents are present, or retaining the C3 chirality.

Fmoc Protection & Hydrolysis:
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React the morpholine ester with Fmoc-OSu (1.1 eq) and NaHCO3 (2.5 eq) in

Dioxane/Water (1:1).

Hydrolyze the methyl ester using LiOH (2 eq) in THF/Water.

Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

Yield: Expect ~60-70% overall yield.[4] White solid.[5]

Protocol: SPPS Incorporation
Objective: Couple Fmoc-Mor-OH into a peptide chain.

Resin: Rink Amide or Wang Resin.[6]

Coupling Reagents: HATU or DIC/Oxyma (preferred to prevent racemization).

Conditions:

Swelling: DMF, 30 min.

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Morpholine is a secondary amine;

chloranil test is required for monitoring, not Kaiser test.

Coupling:

Mix Fmoc-Mor-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

Add to resin.[6][7] Shake for 2 hours (slower kinetics due to steric bulk).

Validation: Perform micro-cleavage and check via LC-MS.

Part 5: Decision Logic for Drug Design
When should you use a Morpholine UAA? Use the following logic flow to determine

applicability.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://fileserver-az.core.ac.uk/download/pdf/301558649.pdf
https://www.chemimpex.com/products/17537
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://pdf.benchchem.com/1360/Application_Notes_and_Protocols_The_Use_of_Morpholine_Based_Reagents_in_Peptide_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600902?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Design Challenge

Is the target a GPCR or Protease?

Does the hit contain Proline?

Yes

Is Solubility or Metabolic Stability poor?

No

Use Morpholine-3-COOH as Proline Bioisostere

Yes (Proline present)

Use Morpholine as Scaffold for Side-chain Display

Yes (Poor properties)

Consider Linear UAAs first

No (Properties OK)

Improved Drug Candidate
(Lower LogP, Higher T1/2)

Result: Rigid H-bond acceptor

Result: Soluble, stable core

Click to download full resolution via product page

Figure 2: Decision matrix for incorporating Morpholine UAAs into peptide drug campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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